molecular formula C12H22O B12589888 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol CAS No. 629650-24-4

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B12589888
CAS No.: 629650-24-4
M. Wt: 182.30 g/mol
InChI Key: FIHIXQVGBCOAHP-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is a complex organic compound with a unique structure It is a derivative of cyclohexanol, featuring a methyl group and a 3-methylbut-2-en-1-yl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol derivatives. One common method is the reaction of cyclohexanol with 3-methylbut-2-en-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes. For example, the use of palladium-catalyzed coupling reactions can enhance the yield and selectivity of the desired product. These methods are optimized for large-scale production, ensuring consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alkanes or alcohols using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or secondary alcohols.

    Substitution: Formation of ethers, esters, or other substituted cyclohexane derivatives.

Scientific Research Applications

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    Isoprenol (3-Methylbut-3-en-1-ol): A hemiterpene alcohol with similar structural features but different functional groups.

    Prenol (3-Methylbut-2-en-1-ol): Another hemiterpene alcohol with a similar backbone but different double bond position.

    2-Methyl-3-buten-1-ol: A related compound with a similar structure but different substitution pattern.

Uniqueness

5-Methyl-2-(3-methylbut-2-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution on the cyclohexane ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexanol core with a branched alkyl group makes it a versatile compound for various applications.

Properties

CAS No.

629650-24-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

5-methyl-2-(3-methylbut-2-enyl)cyclohexan-1-ol

InChI

InChI=1S/C12H22O/c1-9(2)4-6-11-7-5-10(3)8-12(11)13/h4,10-13H,5-8H2,1-3H3

InChI Key

FIHIXQVGBCOAHP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O)CC=C(C)C

Origin of Product

United States

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